LY-466195

Description

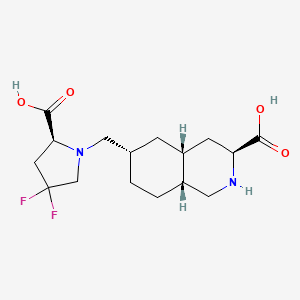

Structure

3D Structure

Properties

CAS No. |

317844-33-0 |

|---|---|

Molecular Formula |

C16H24F2N2O4 |

Molecular Weight |

346.37 g/mol |

IUPAC Name |

(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1 |

InChI Key |

OXQXJYQSWZFDBB-WJTVCTBASA-N |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O |

Canonical SMILES |

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid LY 466195 LY-466195 LY466195 |

Origin of Product |

United States |

Foundational & Exploratory

The Competitive Antagonist LY-466195: A Technical Guide to its Mechanism of Action on Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of LY-466195, a selective and competitive antagonist of kainate receptors. The document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, chemically known as [(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid)], is a potent and selective competitive antagonist of kainate receptors, with a particularly high affinity for subunits containing GluK1 (also known as GluR5) and GluK5.[1] Its antagonistic action is achieved by competing with the endogenous ligand glutamate at the receptor's binding site, thereby preventing ion channel opening and subsequent neuronal depolarization. This compound exhibits over 100-fold selectivity for GluK1-containing kainate receptors compared to other kainate and AMPA receptor subtypes.

Quantitative Pharmacological Data

The affinity and potency of this compound have been quantified across various native and recombinant kainate receptor subunit compositions. The following tables summarize the key binding affinities (Ki) and functional antagonist potencies (IC50) of this compound.

| Receptor Subunit | Ligand | Ki (nM) |

| Human GluK1 | [3H]kainate | 52 ± 22 |

| Human GluK2 | [3H]kainate | >100,000 |

| Human GluK3 | [3H]kainate | 26,000 ± 4,000 |

| Human GluK5 | [3H]kainate | 52 ± 22 |

| Rat AMPA | [3H]AMPA | >100,000 |

| Table 1: Binding Affinity (Ki) of this compound at Human Kainate and Rat AMPA Receptors. |

| Cell Type/Receptor | Assay Type | Agonist | IC50 (µM) |

| Rat Dorsal Root Ganglion Neurons | Electrophysiology | Kainate (30 µM) | 0.045 ± 0.011 |

| HEK293-hGluK5 | Calcium Influx | Glutamate (100 µM) | 0.08 ± 0.02 |

| HEK293-hGluK2/hGluK5 | Calcium Influx | Glutamate (100 µM) | 0.34 ± 0.17 |

| HEK293-hGluK5/hGluK6 | Calcium Influx | Glutamate (100 µM) | 0.07 ± 0.02 |

| Table 2: Functional Antagonist Potency (IC50) of this compound.[1] |

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through several key experimental methodologies.

Radioligand Binding Assays

Competition binding assays were performed to determine the affinity of this compound for various kainate and AMPA receptor subunits.

-

Receptor Preparation: Membranes were prepared from HEK293 cells stably expressing human GluK1, GluK2, GluK3, or GluK5 subunits, or from rat cortical neurons for AMPA receptors.

-

Radioligand: [3H]kainate was used for kainate receptors, and [3H]AMPA was used for AMPA receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes were incubated with a fixed concentration of radioligand and a range of concentrations of this compound for 60 minutes at 4°C.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Calcium Influx Assays

The functional antagonism of this compound was assessed by measuring its ability to inhibit agonist-induced calcium influx in HEK293 cells expressing specific kainate receptor subunits.

-

Cell Culture: HEK293 cells stably co-expressing kainate receptor subunits (e.g., hGluK5, hGluK2/hGluK5, hGluK5/hGluK6) were grown in 96-well plates.

-

Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES, pH 7.4.

-

Experimental Procedure:

-

Baseline fluorescence was measured.

-

Cells were pre-incubated with varying concentrations of this compound.

-

An agonist (e.g., 100 µM glutamate) was added to stimulate the receptors.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.

-

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology

Whole-cell patch-clamp electrophysiology was used to measure the direct effect of this compound on kainate-induced currents in native neurons.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.

-

Recording Configuration: Whole-cell voltage-clamp recordings were performed. The membrane potential was held at -60 mV.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.

-

-

Drug Application: Kainate (30 µM) was applied to elicit an inward current. This compound was co-applied at various concentrations to determine its inhibitory effect.

-

Data Analysis: The reduction in the peak amplitude of the kainate-induced current by this compound was measured to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of kainate receptors and the experimental workflows used to characterize this compound.

References

The Selective GLUK5 Antagonist LY-466195: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY-466195, a selective and competitive antagonist of the GLUK5 (GRIK5) kainate receptor. The following sections detail its binding affinity at various receptor subunit combinations, outline experimental protocols for assessing these interactions, and describe the known signaling pathways associated with GLUK5 receptors.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for kainate receptors containing the GLUK5 subunit. The binding affinity has been characterized primarily through functional assays measuring the inhibition of kainate-induced currents and through competitive radioligand binding assays. The collated data are presented below.

Table 1: Inhibitory Potency (IC50) of this compound at GLUK5-Containing Receptors

| Receptor Composition | Cell Type | Agonist | IC50 (µM) | Reference |

| Native Kainate Receptors | Rat Dorsal Root Ganglion Neurons | Kainate (30 µM) | 0.045 ± 0.011 | [1] |

| Recombinant Human GLUK5 | HEK293 Cells | Kainate | 0.08 ± 0.02 | [1] |

| Recombinant Human GLUK2/GLUK5 | HEK293 Cells | Kainate | 0.34 ± 0.17 | [1] |

| Recombinant Human GLUK5/GLUK6 | HEK293 Cells | Kainate | 0.07 ± 0.02 | [1] |

Table 2: Binding Affinity (Ki) of this compound at Kainate and AMPA Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| GLUK5 (Human) | [3H]Kainate | 50 |

Binding Kinetics of this compound

As of the latest available data, specific kinetic parameters such as the association rate constant (k_on_) and dissociation rate constant (k_off_) for the binding of this compound to the GLUK5 receptor have not been publicly reported. The determination of these parameters is crucial for a complete understanding of the drug-receptor interaction, including its residence time and the dynamics of target engagement.

A detailed experimental protocol for determining these kinetic parameters via a radioligand binding assay is provided in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound binding to GLUK5 receptors.

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the GLUK5 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells transiently or stably expressing human GLUK5 or GLUK2/GLUK5 subunits.

-

Radioligand: [3H]Kainate.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled kainate (e.g., 100 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the desired GLUK5 receptor combination.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Add a constant concentration of [3H]Kainate to all wells.

-

For non-specific binding wells, add a saturating concentration of unlabeled kainate.

-

Add increasing concentrations of this compound to the competition wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Kinetic Radioligand Binding Assay for k_on_ and k_off_ Determination

Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants for this compound at the GLUK5 receptor.

Materials: As described in the competition binding assay protocol.

Procedure for Association Rate (k_on_):

-

Prepare receptor membranes and radioligand as described above.

-

Initiate the binding reaction by adding the radioligand to the membrane preparation at time zero.

-

At various time points, rapidly filter aliquots of the reaction mixture to separate bound and free radioligand.

-

Quantify the amount of specifically bound radioligand at each time point.

-

Plot the specific binding versus time and fit the data to a one-phase association equation to determine the observed association rate (k_obs_).

-

Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration.

Procedure for Dissociation Rate (k_off_):

-

Allow the binding of the radioligand to the receptor to reach equilibrium.

-

Initiate the dissociation by adding a saturating concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled kainate or this compound) at time zero.

-

At various time points, filter aliquots and quantify the remaining specifically bound radioligand.

-

Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be equal to -k_off_.

GLUK5 Receptor Signaling Pathways

Kainate receptors, including those containing the GLUK5 subunit, are primarily ionotropic receptors, meaning they form ion channels that are permeable to cations such as Na+ and Ca2+ upon agonist binding. This leads to membrane depolarization and excitatory neurotransmission. However, emerging evidence indicates that kainate receptors can also signal through metabotropic pathways, independent of their ion channel function, by coupling to G-proteins.

Ionotropic Signaling Pathway

The canonical signaling pathway for GLUK5-containing receptors is through direct ion channel gating.

Caption: Canonical ionotropic signaling pathway of the GLUK5 receptor.

Metabotropic Signaling Pathway

GLUK5-containing receptors can also modulate cellular function through G-protein-coupled signaling cascades.

Caption: Non-canonical metabotropic signaling of the GLUK5 receptor.

Experimental Workflow for Binding Affinity Determination

The logical flow of an experiment to determine the binding affinity of a compound like this compound is outlined below.

Caption: Workflow for determining antagonist binding affinity.

This guide provides a foundational understanding of the binding characteristics of this compound at the GLUK5 receptor. Further research into its binding kinetics will provide a more complete picture of its pharmacological profile.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY-466195

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-466195 is a potent and selective competitive antagonist of the kainate receptor subtype GluK5. Its unique chemical architecture, featuring a decahydroisoquinoline core coupled with a difluorinated pyrrolidine moiety, underpins its high affinity and selectivity. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure

This compound, with the IUPAC name (3S,4aR,6S,8aR)-6-{[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl}decahydroisoquinoline-3-carboxylic acid, is a complex molecule with multiple stereocenters.[1] Its chemical formula is C16H24F2N2O4, and it has a molecular weight of 346.37 g/mol .[2]

The core of the molecule is a rigid decahydroisoquinoline scaffold, which serves to orient the pharmacophoric elements in a precise three-dimensional arrangement. Attached to this core at the 6-position is a methyl group substituted with a (2S)-2-carboxy-4,4-difluoropyrrolidine ring. The presence of the two fluorine atoms on the pyrrolidine ring is a key structural feature that likely contributes to the molecule's potency and metabolic stability. The carboxylic acid functionalities on both the decahydroisoquinoline and pyrrolidine rings are crucial for its interaction with the glutamate binding site of the kainate receptor.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

A plausible synthetic route would likely involve a Diels-Alder reaction to construct the initial bicyclic core, followed by stereoselective reductions and functional group manipulations to install the desired stereochemistry. The synthesis of the 4,4-difluoro-L-proline derivative would be a separate synthetic challenge, likely starting from a chiral precursor. The final key step would be the coupling of the decahydroisoquinoline intermediate with the pre-formed difluoropyrrolidine side chain, likely via a reductive amination or a nucleophilic substitution reaction.

A Representative Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a selective and competitive antagonist of kainate receptors, with a particular preference for the GluK5 subunit.[2][3] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.

The antagonist potency of this compound has been quantified using various in vitro assays. The following table summarizes the reported IC50 values for this compound against different kainate receptor subtypes.

| Receptor Subtype | Cell Line | Assay Type | IC50 (µM) | Reference |

| GluK5 | HEK293 | Kainate-induced current | 0.08 | [2][3] |

| GluK2/GluK5 | HEK293 | Kainate-induced current | 0.34 | [2][3] |

| GluK5/GluK6 | HEK293 | Kainate-induced current | 0.07 | [2][3] |

| Native Kainate Receptors | Rat Dorsal Root Ganglion Neurons | Kainate-induced current | 0.045 | [2][3] |

These data clearly demonstrate the high potency of this compound, with IC50 values in the nanomolar range. Its selectivity for GluK5-containing receptors makes it a valuable tool for elucidating the specific physiological and pathological roles of these receptor subtypes.

Signaling Pathway

Kainate receptors primarily function as ligand-gated ion channels, mediating excitatory postsynaptic currents by allowing the influx of Na+ and Ca2+ ions upon glutamate binding. However, emerging evidence suggests that kainate receptors can also signal through a non-canonical, metabotropic pathway involving G-protein coupling.[4][5]

This compound, as a competitive antagonist, acts by binding to the glutamate binding site on the GluK5 subunit, thereby preventing the conformational changes required for channel opening and subsequent ion influx. This blockade of the ionotropic signaling pathway is its primary mechanism of action. By inhibiting the activation of GluK5-containing kainate receptors, this compound can modulate neuronal excitability and synaptic transmission in various brain regions.

Caption: Mechanism of action of this compound on kainate receptor signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be found in the primary literature. A general outline of the key experimental methodologies is provided below.

5.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels.

-

Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired kainate receptor subunits (e.g., GluK5, GluK2) using standard methods such as calcium phosphate precipitation or lipofection.

5.2. Electrophysiology

-

Technique: Whole-cell patch-clamp electrophysiology is used to measure ion currents through the kainate receptors.

-

Procedure:

-

Transfected cells are identified, often by co-transfection with a fluorescent reporter protein.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Kainate or glutamate is applied to the cell to activate the receptors and elicit an inward current.

-

This compound is co-applied with the agonist at varying concentrations to determine its inhibitory effect on the agonist-evoked current.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

5.3. Radioligand Binding Assays

-

Technique: Radioligand binding assays are used to determine the binding affinity of this compound to the kainate receptor.

-

Procedure:

-

Membranes are prepared from cells or tissues expressing the kainate receptor.

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]kainate) in the presence of varying concentrations of unlabeled this compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a valuable pharmacological tool for the study of GluK5-containing kainate receptors. Its high potency and selectivity allow for the precise dissection of the roles of these receptors in normal physiology and in various neurological and psychiatric disorders. The complex chemical structure of this compound presents a significant synthetic challenge, but its successful synthesis has provided researchers with a critical instrument for advancing our understanding of glutamate signaling. Further research into the synthesis of analogs of this compound may lead to the development of novel therapeutic agents targeting kainate receptors.

References

- 1. (3S,4aR,6S,8aR)-6-[(2-carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | C16H24F2N2O4 | CID 24848996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Signaling Modes Are Better than One: Flux-Independent Signaling by Ionotropic Glutamate Receptors Is Coming of Age [mdpi.com]

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of LY-466195

This guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of LY-466195, a selective and competitive antagonist of the GLUK5 kainate receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the chemical name (3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid, is a potent antagonist of the GLUK5 (formerly known as GluR5) subunit of the kainate receptor.[1] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GLUK5 subunit has been identified as a key target in the pathophysiology of migraine and persistent pain, making this compound a significant compound for investigation in these therapeutic areas.[1]

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the GLUK5 kainate receptor.[1][2][3][4][5] This means it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor, thereby blocking its function. This antagonism has been demonstrated to inhibit glutamate-induced and kainate-induced cellular responses.

Receptor Binding and Functional Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Functional Activity of this compound

| Assay Type | Cell Line/Tissue | Receptor Subtype(s) | Agonist | IC50 (µM) | Reference |

| Functional Calcium Influx | HEK293 | GLUK5 | Glutamate (100 µM) | 0.08 ± 0.02 | [1] |

| Functional Calcium Influx | HEK293 | GLUK2/GLUK5 | Glutamate (100 µM) | 0.34 ± 0.17 | [1] |

| Functional Calcium Influx | HEK293 | GLUK5/GLUK6 | Glutamate (100 µM) | 0.07 ± 0.02 | [1] |

| Kainate-induced Currents | Rat Dorsal Root Ganglion Neurons | Native Kainate Receptors | Kainate (30 µM) | 0.045 ± 0.011 | [2][3][5] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration Route | Effective Dose | Effect | Reference |

| Dural Plasma Protein Extravasation (PPE) | Rat | Intravenous | 10 and 100 µg/kg | Significant blockade of extravasation. | [1] |

| c-fos Migraine Model | Rat | Intravenous | 1 µg/kg | Significant reduction in Fos-positive cells.[1] | [1] |

| Dural Plasma Protein Extravasation (PPE) - Prodrug | Rat | Oral | 10 and 100 µg/kg | Significant inhibition of dural extravasation. | |

| c-fos Migraine Model - Prodrug | Rat | Oral | 0.1, 1, and 10 mg/kg | Significant decrease in Fos-positive cells. |

Pharmacokinetics

Preliminary pharmacokinetic data is available for the diethyl ester prodrug of this compound in rats.

Table 3: Pharmacokinetic Parameters of this compound Diethyl Ester Prodrug in Rats (30 mg/kg, Oral)

| Parameter | Value | Reference |

| Bioavailability | ~40% | |

| tmax | ~5 min | |

| Half-life (plasma) | 0.8 h |

Experimental Protocols

Functional Calcium Influx Assay

This assay measures the ability of this compound to inhibit glutamate-induced calcium influx in HEK293 cells stably transfected with different kainate receptor subtypes.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and stably transfected with cDNAs encoding for GLUK5, GLUK2/GLUK5, or GLUK5/GLUK6 receptors.

-

Cell Preparation: Cells are plated onto 96-well plates. Prior to the assay, cells are pretreated with concanavalin A to prevent agonist-induced desensitization.

-

Assay Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Varying concentrations of this compound are added to the wells.

-

Glutamate (at a concentration of 100 µM) is added to stimulate calcium influx.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Dural Plasma Protein Extravasation (PPE) Model

This in vivo model is used to assess the efficacy of compounds in a model of migraine.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure:

-

Rats are anesthetized and a femoral vein is cannulated for drug and dye administration.

-

Evans blue dye, which binds to plasma albumin, is injected intravenously.

-

The trigeminal ganglion is electrically stimulated to induce dural plasma protein extravasation.

-

This compound or its prodrug is administered intravenously or orally at various doses prior to stimulation.

-

After a set time, the animals are euthanized, and the dura mater is removed.

-

-

Quantification: The amount of Evans blue dye in the dura is quantified spectrophotometrically to determine the extent of plasma protein extravasation.

c-fos Migraine Model

This model measures the activation of neurons in the trigeminal nucleus caudalis, a key area in migraine pain processing, by quantifying the expression of the immediate early gene c-fos.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure:

-

The trigeminal ganglion is electrically stimulated to mimic trigeminal activation in migraine.

-

This compound or its prodrug is administered at various doses prior to stimulation.

-

Two hours after stimulation, the rats are euthanized, and the brainstems are collected.

-

-

Immunohistochemistry: Brainstem sections are processed for c-fos immunohistochemistry using a specific primary antibody against the Fos protein.

-

Analysis: The number of Fos-positive (activated) neurons in the trigeminal nucleus caudalis is counted under a microscope.

Visualizations

Signaling Pathway

Caption: Glutamate activates kainate receptors, leading to neuronal activation. This compound competitively blocks this.

Experimental Workflow: In Vitro Assays

Caption: Workflow for the in vitro functional calcium influx assay to determine the potency of this compound.

Experimental Workflow: In Vivo Migraine Models

Caption: Parallel workflows for the in vivo dural plasma protein extravasation and c-fos migraine models.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Migraine pathogenesis and state of pharmacological treatment options - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LY-466195: A Selective GLUK5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of LY-466195, a potent and selective competitive antagonist of the GLUK5 (GRIK1) kainate receptor. The data presented herein summarizes key findings from radioligand binding assays, functional cellular assays, and electrophysiological recordings, offering valuable insights for researchers in neuroscience and drug development.

Quantitative Pharmacological Profile

The following tables summarize the binding affinity and functional potency of this compound at various kainate receptor subtypes.

Table 1: Binding Affinity of this compound at Kainate Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |

| GLUK5 | [3H]kainate | 52 ± 22 | - | [1] |

| GLUK5 | [3H]ATPA | 128 ± 15 | - | [1] |

| GLUK1 | [3H]-L-glutamate | 38 ± 7 | Purified LBD | [2] |

| GLUK6 | [3H]kainate | >100-fold selectivity for GLUK5 | Recombinantly Expressed | [1] |

| AMPA Receptors | - | >100-fold selectivity for GLUK5 | - | [1] |

LBD: Ligand Binding Domain

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Cell/Tissue Type | Agonist | IC50 (µM) | Reference |

| Electrophysiology | Rat Dorsal Root Ganglion Neurons | Kainate (30 µM) | 0.045 ± 0.011 | [3][4] |

| Calcium Influx | HEK293 cells with GLUK5 | Glutamate (100 µM) | 0.08 ± 0.02 | [3][5] |

| Calcium Influx | HEK293 cells with GLUK2/GLUK5 | Glutamate (100 µM) | 0.34 ± 0.17 | [3][5] |

| Calcium Influx | HEK293 cells with GLUK5/GLUK6 | Glutamate (100 µM) | 0.07 ± 0.02 | [3][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

Radioligand Binding Assays

Radioligand binding studies were performed to determine the affinity of this compound for various kainate receptor subtypes.[1] These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand (e.g., [3H]kainate or [3H]ATPA).

The general workflow for such an assay is as follows:

Electrophysiological Recordings in Dorsal Root Ganglion (DRG) Neurons

To assess the functional antagonism of this compound on native receptors, electrophysiological recordings were conducted on rat dorsal root ganglion (DRG) neurons, which endogenously express GLUK5.[3][6]

The protocol involves the following key steps:

-

Cell Culture: Primary cultures of rat DRG neurons are established.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on these neurons.

-

Agonist Application: A fixed concentration of kainate (e.g., 30 µM) is applied to elicit an inward current.[3]

-

Antagonist Application: this compound is co-applied at varying concentrations with the kainate to determine its inhibitory effect on the kainate-induced current.

-

Data Analysis: The concentration-response curve for this compound is plotted to calculate the IC50 value.[3]

Calcium Influx Assays in HEK293 Cells

The functional activity of this compound was also evaluated using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium influx in HEK293 cells stably expressing recombinant human kainate receptors (homomeric GLUK5, or heteromeric GLUK2/GLUK5 and GLUK5/GLUK6).[5]

The experimental workflow is outlined below:

To counteract agonist-induced desensitization, cells were pre-incubated with concanavalin A.[5]

Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at the GLUK5 receptor.[4][7] This means that it binds to the same site as the endogenous agonist, glutamate, and thereby prevents receptor activation.

A key feature of this compound is its high selectivity for GLUK5-containing kainate receptors over other ionotropic glutamate receptors, including other kainate receptor subtypes and AMPA receptors.[1] This selectivity is crucial for its potential as a therapeutic agent, as it minimizes off-target effects. The compound demonstrated over 100-fold selectivity for GLUK5 compared to other kainate and AMPA receptor subtypes.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the competitive GLUK5 receptor antagonist decahydroisoquinoline LY466195 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. amsbio.com [amsbio.com]

The Prodrug LY-466195: A Technical Guide to In Vivo Conversion and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development and in vivo conversion of the prodrug LY-466195. This compound is the active pharmacological agent, a selective and competitive antagonist of the GluK5 (formerly known as GluR5) kainate receptor. To enhance its pharmacokinetic profile, a diethyl ester prodrug of this compound was developed. This document details the available data on the in vivo conversion of this prodrug, its pharmacokinetic properties, and the underlying pharmacology of the active compound.

Introduction to this compound and its Prodrug

This compound is a potent and selective antagonist of the GluK5 ionotropic glutamate receptor.[1] These receptors are implicated in various neurological conditions, including pain and migraine. The development of a diethyl ester prodrug was undertaken to improve the oral bioavailability of this compound. Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug.[2] In the case of the this compound diethyl ester, it is anticipated that endogenous esterases hydrolyze the ester groups to yield the active this compound molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its diethyl ester prodrug.

Table 1: Pharmacokinetic Parameters of this compound Diethyl Ester Prodrug in Rats (Oral Administration) [1]

| Parameter | Value | Conditions |

| Dose | 30 mg/kg | Oral (p.o.) |

| Bioavailability | ~40% | - |

| Maximum Plasma Concentration (Cmax) | 11 µg/mL | - |

| Time to Maximum Plasma Concentration (tmax) | ~5 minutes | - |

| Plasma Half-life (t1/2) | 0.8 hours (48 minutes) | - |

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor/Assay | Parameter | Value |

| GluK5 | Ki | 52 ± 22 nM |

| GluK5 | IC50 | 0.08 ± 0.02 µM (glutamate-evoked calcium influx) |

| GluK2/GluK5 | IC50 | 0.34 ± 0.17 µM (glutamate-evoked calcium influx) |

| GluK5/GluK6 | IC50 | 0.07 ± 0.02 µM (glutamate-evoked calcium influx) |

Table 3: In Vivo Efficacy of this compound and its Diethyl Ester Prodrug in a Rat Model of Dural Plasma Protein Extravasation [1]

| Compound | Administration Route | Effective Doses | Ineffective Dose |

| This compound | Intravenous (i.v.) | 10 and 100 µg/kg | 1 µg/kg |

| This compound Diethyl Ester Prodrug | Oral (p.o.) | 10 and 100 µg/kg | 1 µg/kg |

Experimental Protocols

While specific, detailed protocols for the in vivo conversion of the this compound prodrug are not publicly available, a general methodology can be inferred from standard pharmacokinetic studies in rats.

General In Vivo Pharmacokinetic Study Protocol in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Drug Administration:

-

Oral (p.o.): The this compound diethyl ester prodrug is formulated in a suitable vehicle and administered by oral gavage.

-

Intravenous (i.v.): For comparison of bioavailability, the parent drug, this compound, would be dissolved in a suitable vehicle and administered as a bolus injection or infusion into a tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of both the prodrug and the active parent drug (this compound) are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4] This method allows for the sensitive and selective quantification of both analytes in a complex biological matrix.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (area under the curve), and t1/2 using non-compartmental analysis.

Visualizations

In Vivo Conversion of this compound Prodrug

The following diagram illustrates the logical workflow of the in vivo conversion of the this compound diethyl ester prodrug to its active form.

Caption: In vivo conversion of the this compound diethyl ester prodrug.

GLUK5 Receptor Signaling Pathway

This compound acts as an antagonist at the GluK5 kainate receptor. These receptors are ligand-gated ion channels that, upon activation by glutamate, typically lead to cation influx and neuronal excitation. Antagonism by this compound blocks this process.

Caption: Antagonistic action of this compound on the GluK5 receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid conversion of the ester prodrug abiraterone acetate results in intestinal supersaturation and enhanced absorption of abiraterone: in vitro, rat in situ and human in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]

The Role of GLUK5 Receptors in Migraine Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated sensory disturbances. While the precise pathophysiology is still under investigation, the glutamatergic system, particularly ionotropic glutamate receptors, has emerged as a key area of interest. Among these, kainate receptors, and specifically the GLUK5 subunit (also known as KA2), are increasingly implicated in the modulation of nociceptive pathways relevant to migraine. This technical guide provides an in-depth exploration of the role of GLUK5-containing kainate receptors in migraine pathophysiology, summarizing key experimental findings, detailing relevant methodologies, and visualizing the underlying molecular mechanisms.

Kainate receptors are tetrameric ligand-gated ion channels that mediate a component of excitatory neurotransmission. They are assembled from a combination of five subunits: GluK1-3, which can form functional homomeric or heteromeric receptors, and GluK4-5, which are obligate heteromeric subunits, requiring co-assembly with GluK1-3 to form functional channels[1][2]. GLUK5, as a high-affinity subunit, plays a crucial role in shaping the pharmacological and biophysical properties of the heteromeric receptor complex, influencing agonist affinity, channel kinetics, and downstream signaling[2]. Evidence suggests the co-expression of GLUK5 with other kainate receptor subunits in the trigeminal ganglion, a key structure in migraine pathogenesis, pointing to a direct role for these receptors in modulating trigeminal nociception.

GLUK5-Containing Receptors as a Therapeutic Target

The investigation of GLUK5-containing kainate receptors as a therapeutic target for migraine has been spurred by the development of selective antagonists and their evaluation in preclinical models of migraine.

Preclinical Evidence with GLUK5 Antagonists

The competitive GLUK5 receptor antagonist, LY-466195, has been a key pharmacological tool in elucidating the role of this subunit in migraine-related processes. Preclinical studies have demonstrated its efficacy in animal models relevant to migraine pathophysiology.

Table 1: In Vitro Pharmacology of this compound

| Receptor Composition | Antagonist Activity (IC50) | Reference |

| Homomeric GLUK5 | 0.08 µM | MedChemExpress |

| Heteromeric GLUK2/GLUK5 | 0.34 µM | MedChemExpress |

| Heteromeric GLUK5/GLUK6 | 0.07 µM | MedChemExpress |

| Kainate-induced currents in rat dorsal root ganglion neurons | 0.045 µM | MedChemExpress |

Table 2: Preclinical Efficacy of this compound in Migraine Models

| Animal Model | Effect of this compound | Quantitative Data | Reference |

| Dural Plasma Protein Extravasation (Rat) | Significant reduction in dural extravasation | ID50 of ~100 µg/kg (i.v.) | ResearchGate |

| c-Fos Expression in Trigeminal Nucleus Caudalis (Rat) | Significant reduction after trigeminal stimulation | Efficacy at doses of 1 to 100 µg/kg (i.v.) | ResearchGate |

These findings suggest that antagonism of GLUK5-containing receptors can modulate key events in the trigeminovascular system believed to underlie migraine pain.

Signaling Pathways of GLUK5-Containing Receptors

GLUK5-containing heteromeric kainate receptors are not merely ion channels but also engage in complex signaling cascades that can modulate neuronal function. The activation of these receptors can lead to both ionotropic and metabotropic-like signaling.

Ionotropic Signaling

The primary function of kainate receptors is to mediate ion flux upon glutamate binding, leading to neuronal depolarization. The subunit composition, particularly the presence of GLUK5, influences the channel's gating properties, such as activation and desensitization kinetics.

Metabotropic-like Signaling

Emerging evidence suggests that kainate receptors, including those containing GLUK5, can also signal through G-protein-coupled pathways, independent of their ion channel function. This can lead to the activation of intracellular second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), which can in turn modulate other cellular processes, including the activity of other receptors and ion channels.

References

Investigating Kainate Receptors in Alcohol Dependence: A Technical Guide to Utilizing LY-466195

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of GluK1-containing kainate receptors (GluK1*KARs) in alcohol use disorder (AUD) and details the use of LY-466195, a selective antagonist, as a tool for investigation. It consolidates key findings from preclinical studies, presents detailed experimental protocols, and summarizes quantitative data to facilitate further research in this promising therapeutic area.

Introduction: The Glutamatergic System and Alcohol Dependence

Alcohol use disorder is a complex neuropsychiatric condition characterized by a loss of control over alcohol intake and a negative emotional state upon cessation of drinking.[1][2][3] The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a critical role in the neuroadaptations that underlie alcohol dependence.[4] Chronic ethanol exposure leads to a hyperglutamatergic state, particularly during withdrawal, contributing to symptoms like anxiety and increased relapse susceptibility.[5][6]

Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, have emerged as a key target for therapeutic intervention.[7][8] Genetic studies have linked variations in the GRIK1 gene, which encodes the GluK1 subunit, to alcohol dependence.[5][9][10] The antiepileptic drug topiramate, which is known to reduce heavy drinking, acts in part by non-selectively inhibiting GluK1KARs.[1][2][5][11] However, topiramate's utility is limited by a broad mechanism of action and associated side effects.[1][5] This has driven the investigation of selective antagonists like this compound to specifically probe the role of GluK1KARs in AUD.

This compound: A Selective GluK1*KAR Antagonist

This compound is a competitive antagonist with high selectivity for GluK1-containing kainate receptors (also referred to as GluK5).[2][12] It demonstrates over 100-fold selectivity for GluK1KARs compared to other kainate and AMPA receptor subtypes.[2] In functional assays, this compound effectively inhibits kainate-induced currents in rat dorsal root ganglion neurons with an IC50 value of 0.045 μM.[12][13] This selectivity makes it an invaluable pharmacological tool for isolating the specific contributions of GluK1KARs to the pathophysiology of alcohol dependence.

Mechanism of Action in Alcohol Dependence

Chronic alcohol exposure alters KAR function. While acute ethanol inhibits GluK1KAR-mediated neurotransmission, chronic exposure promotes a hyperglutamatergic state and heightens GluK1KAR activation.[5][6] This neuroadaptation is particularly relevant in brain regions integral to addiction, such as the basolateral amygdala (BLA) and nucleus accumbens (NAc).[5]

By selectively blocking GluK1*KARs, this compound is hypothesized to counteract this ethanol-induced hyperactivity. Preclinical studies show that this compound normalizes dopamine level changes in the NAc of ethanol-dependent mice without affecting dopamine in ethanol-naïve mice, indicating an ethanol state-dependent effect.[1][2][11] This suggests that this compound may work by reducing both the positive reinforcing properties of alcohol and the negative reinforcement associated with withdrawal.

Signaling Pathway Overview

The diagram below illustrates the proposed mechanism through which this compound modulates neuronal activity in the context of chronic alcohol exposure.

Caption: Proposed mechanism of this compound in alcohol dependence.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in various rodent models of alcohol dependence. The data consistently show a reduction in alcohol consumption and withdrawal symptoms.

Table 1: Effect of this compound on Ethanol Consumption and Preference

| Animal Model | Paradigm | Dose (mg/kg, i.p.) | Effect on Ethanol Intake | Effect on Ethanol Preference | Reference |

| C57Bl/6J Mice | Intermittent 2-Bottle Choice | 20 | Significant reduction (2-h intake) | Significantly decreased | [2] |

| Long Evans Rats | Intermittent 2-Bottle Choice | 10 | No significant change | Significant reduction | [14][15] |

| Sprague Dawley Rats | Intermittent 2-Bottle Choice | 4, 10 | No significant effect | Non-significant trend towards decrease | [14][15] |

Table 2: Effect of this compound on Ethanol Withdrawal and Reward

| Animal Model | Paradigm | Dose (mg/kg, i.p.) | Key Finding | Reference |

| C57Bl/6J Mice | Handling-Induced Convulsions | 20 | Attenuated physical signs of withdrawal | [1][2] |

| C57Bl/6J Mice | Conditioned Place Preference | 20 | Influenced rewarding properties of ethanol | [1][2] |

| C57Bl/6J Mice | In Vivo Microdialysis (NAc) | 20 | Normalized dopamine response in dependent mice | [1][11] |

Experimental Protocols

Reproducible methodologies are crucial for advancing research. The following sections detail common protocols used to evaluate this compound in the context of alcohol dependence.

Intermittent Access Two-Bottle Choice (I2BC) Drinking Paradigm

This model is used to induce high levels of voluntary ethanol consumption in rodents, mimicking patterns of binge drinking.[1][14][15][16]

-

Animals: Male C57Bl/6J mice or male Long Evans/Sprague Dawley rats are commonly used.[2][14] Animals are single-housed with ad libitum access to food and water.

-

Habituation: For one week, animals are habituated to drinking from two sipper tubes, one containing water and the other an empty tube.

-

Induction: On "drinking days" (e.g., Monday, Wednesday, Friday), animals are given 24-hour concurrent access to one bottle of 20% (v/v) ethanol and one bottle of water. On the intervening days, they have access to two bottles of water. This cycle continues for several weeks (typically 6-7).

-

Treatment: Following the induction phase, animals are pre-treated with this compound (e.g., 0, 4, 10, or 20 mg/kg, intraperitoneal injection) or vehicle prior to a drinking session.[2][14]

-

Measurement: Ethanol and water consumption are measured at specific time points (e.g., 2 hours and 24 hours) by weighing the bottles.[2] Ethanol preference is calculated as (volume of ethanol consumed) / (total volume of fluid consumed).

Assessment of Ethanol Withdrawal

This protocol measures the physical signs of withdrawal, which reflect the development of physical dependence.[17]

-

Induction of Dependence: Mice are exposed to an intermittent ethanol vapor inhalation model or a chronic intermittent ethanol drinking paradigm to induce dependence.[1][18]

-

Withdrawal Induction: Ethanol is withdrawn from the animals.

-

Treatment: At the onset of withdrawal, animals are treated with this compound (e.g., 20 mg/kg, i.p.) or vehicle.[2]

-

Scoring: At regular intervals (e.g., every hour for 8-10 hours post-withdrawal), animals are assessed for physical signs of withdrawal. A common method is scoring handling-induced convulsions (HICs) on a scale (e.g., 0-4) based on seizure severity upon gentle rotation.[1][2]

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug.

-

Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral center chamber.

-

Pre-Conditioning (Baseline): Animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish any baseline preference.

-

Conditioning: Over several days, animals receive alternating injections of ethanol and saline. Immediately following an ethanol injection, they are confined to one chamber; following a saline injection, they are confined to the other. To test the effect of this compound, it can be co-administered with ethanol during the conditioning phase.

-

Post-Conditioning (Test): Animals are again allowed to freely explore all three chambers in a drug-free state. The time spent in the ethanol-paired chamber is compared to the baseline to determine if a preference (reward) or aversion has developed.

Experimental Workflow Visualization

The following diagram outlines a comprehensive experimental workflow for investigating this compound, from inducing dependence to terminal molecular analysis.

Caption: A multi-phase workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The selective GluK1KAR antagonist this compound is a critical tool for elucidating the role of kainate receptors in alcohol dependence.[1] Preclinical evidence strongly suggests that antagonism of these receptors reduces alcohol consumption, preference, and the severity of withdrawal.[1][2] The data point to GluK1KARs as a viable and specific pharmacological target for the development of novel AUD therapeutics with potentially fewer side effects than broader-acting agents like topiramate.[5]

Future research should focus on:

-

Investigating the effects of chronic this compound administration on relapse behavior.

-

Exploring the role of GluK1*KARs in specific neural circuits using region-specific infusions of this compound.

-

Examining the interplay between the GRIK1 genotype and the efficacy of this compound to move towards personalized medicine approaches for AUD.

References

- 1. Antagonism of GluK1-containing kainate receptors reduces ethanol consumption by modulating ethanol reward and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Glutamate Transmission in Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHRONIC ETHANOL AND WITHDRAWAL EFFECTS ON KAINATE RECEPTOR-MEDIATED EXCITATORY NEUROTRANSMISSION IN THE RAT BASOLATERAL AMYGDALA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRIK1 Genotype and Daily Expectations of Alcohol’s Positive Effects Moderate the Reduction of Heavy Drinking by Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GRIK1 Genotype Moderates Topiramate's Effects on Daily Drinking Level, Expectations of Alcohol's Positive Effects, and Desire to Drink - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. | BioWorld [bioworld.com]

- 14. Effects of LY466195, a selective kainate receptor antagonist, on ethanol preference and drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of LY466195, a selective kainate receptor antagonist, on ethanol preference and drinking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Animal models of alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Animal Model of Alcohol Dependence to Screen Medications for Treating Alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY-466195: A Selective GLUK5 Antagonist in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of LY-466195 in rodent models of pain. This compound is a selective and competitive antagonist of the GLUK5 (GRIK1) kainate receptor, a target of significant interest for the treatment of pain, including migraine. This document summarizes the available quantitative data, details the experimental protocols for key in vivo studies, and presents signaling pathways and experimental workflows using Graphviz diagrams.

Core Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound [1][2][3]

| Assay System | Target | Parameter | Value (µM) |

| Rat Dorsal Root Ganglion Neurons | Kainate-induced currents | IC50 | 0.045 |

| HEK293 cells | Human GLUK5 | IC50 | 0.08 |

| HEK293 cells | Human GLUK2/GLUK5 | IC50 | 0.34 |

| HEK293 cells | Human GLUK5/GLUK6 | IC50 | 0.07 |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Migraine [1]

| Model | Species | Endpoint | Route of Administration | Effective Dose |

| Dural Plasma Protein Extravasation | Rat | Inhibition of extravasation | Intravenous | ID100: 100 µg/kg |

| Trigeminal Ganglion Stimulation-induced c-fos Expression | Rat | Reduction of Fos-positive cells in the nucleus caudalis | Intravenous | 1 µg/kg |

Mechanism of Action: GLUK5 Antagonism in Pain Pathways

This compound exerts its effects by selectively blocking the GLUK5 kainate receptor. These receptors are strategically located in key areas of the pain processing pathway, including dorsal root ganglia, the dorsal horn of the spinal cord, and trigeminal ganglia.[1] Glutamate, the primary excitatory neurotransmitter, activates these receptors, contributing to neuronal sensitization and pain transmission. By antagonizing GLUK5, this compound is hypothesized to dampen this glutamatergic signaling, thereby reducing the perception of pain.

Figure 1: Proposed mechanism of action of this compound in blocking pain signaling.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Dural Plasma Protein Extravasation (PPE) Model in Rats

This model is a well-established method for assessing the efficacy of anti-migraine agents by measuring their ability to inhibit neurogenic inflammation in the dura mater.[1]

Experimental Workflow:

Figure 2: Experimental workflow for the dural plasma protein extravasation model.

Detailed Protocol:

-

Animal Preparation: Male rats are anesthetized.

-

Surgical Procedure: The trigeminal ganglion is exposed.

-

Drug Administration: this compound is administered intravenously.

-

Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Tracer Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.

-

Tissue Collection: After a set period, the animal is euthanized, and the dura mater is removed.

-

Quantification: The amount of Evans blue dye that has extravasated into the dural tissue is extracted and quantified spectrophotometrically to determine the extent of plasma protein leakage.

Trigeminal Nucleus Caudalis (TNC) c-fos Expression Model in Rats

This model assesses the central activity of potential analgesics by measuring the expression of the immediate-early gene c-fos, a marker of neuronal activation, in the TNC, a key relay station for craniofacial pain.[1]

Experimental Workflow:

Figure 3: Experimental workflow for the c-fos expression model in the trigeminal nucleus caudalis.

Detailed Protocol:

-

Animal Preparation: Male rats are anesthetized.

-

Surgical Procedure: The trigeminal ganglion is exposed for stimulation.

-

Drug Administration: this compound is administered intravenously prior to stimulation.

-

Stimulation: The trigeminal ganglion is electrically stimulated.

-

Tissue Processing: Two hours after stimulation, the animals are deeply anesthetized and perfused with fixative. The brainstems are removed and sectioned.

-

Immunohistochemistry: The brainstem sections are processed for c-fos immunohistochemistry to visualize neurons that were activated by the stimulation.

-

Analysis: The number of Fos-positive cells in the TNC is counted and compared between treatment groups.

Studies in Other Rodent Pain Models

Despite a thorough review of the available scientific literature, no specific preclinical data for this compound in other commonly used rodent models of inflammatory pain (e.g., formalin test, carrageenan-induced hyperalgesia, Complete Freund's Adjuvant-induced arthritis) or neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation) have been identified in publicly accessible databases. The presented data focuses on models relevant to trigeminal pain and migraine. Further research would be necessary to fully characterize the potential of this compound in a broader range of pain indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Profile of LY-466195: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LY-466195, a notable antagonist of ionotropic glutamate receptors. The document is structured to offer detailed insights into its interaction with various glutamate receptor subtypes, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction to this compound and Glutamate Receptor Selectivity

This compound is a competitive antagonist that has demonstrated significant selectivity for the kainate subtype of ionotropic glutamate receptors, particularly those containing the GluK5 subunit. Understanding the precise selectivity profile of a compound like this compound is paramount in drug development, as it dictates the compound's therapeutic potential and its possible off-target effects. This guide delves into the specifics of this compound's interaction with kainate, AMPA, NMDA, and metabotropic glutamate receptors.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been characterized through various in vitro assays, with the resulting data highlighting its potent and selective antagonism at GluK5-containing kainate receptors. The following table summarizes the key quantitative data from functional and binding assays.

| Receptor Subtype | Assay Type | Agonist/Radioligand | IC50 / Ki (µM) | Reference |

| Kainate Receptors | ||||

| GluK5 (homomeric) | Calcium Influx | Glutamate (100 µM) | 0.08 ± 0.02 | [1] |

| GluK2/GluK5 | Calcium Influx | Glutamate (100 µM) | 0.34 ± 0.17 | [1] |

| GluK5/GluK6 | Calcium Influx | Glutamate (100 µM) | 0.07 ± 0.02 | [1] |

| Native Kainate Receptors (rat DRG neurons) | Electrophysiology | Kainate (30 µM) | 0.045 ± 0.011 | [1] |

| GluK6 (homomeric) | Calcium Influx | Glutamate | No effect up to 100 µM | [1] |

| GluK1 | Radioligand Binding | - | >100 (inactive) | [2] |

| GluK2 | Radioligand Binding | - | >100 (inactive) | [2] |

| GluK3 | Radioligand Binding | - | >100 (inactive) | [2] |

| AMPA Receptors | ||||

| GluA2 | Radioligand Binding | - | >100 (inactive) | [2] |

| NMDA Receptors | ||||

| - | Functional Assays | - | Inactive | [3][4] |

| Metabotropic Glutamate Receptors | ||||

| Various subtypes | Functional Assays | - | No agonist or antagonist activity | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to determine the selectivity profile of this compound.

Intracellular Calcium Influx Assay

This assay is employed to determine the functional antagonism of this compound at kainate receptors expressed in a heterologous system.

Objective: To measure the concentration-dependent inhibition of agonist-induced calcium influx by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired kainate receptor subunits (e.g., homomeric GluK5, heteromeric GluK2/GluK5).

Materials:

-

HEK293 cells expressing target receptors

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Glutamate (agonist)

-

This compound (test compound)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

-

Remove the culture medium from the wells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS with 20 mM HEPES.

-

-

Compound and Agonist Preparation:

-

Prepare stock solutions of this compound and glutamate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.

-

-

Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence microplate reader.

-

Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.

-

Record baseline fluorescence.

-

Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

-

Following the incubation, add a fixed concentration of glutamate (e.g., 100 µM) to induce calcium influx.

-

Record the fluorescence intensity for at least 60 seconds after agonist addition.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Express the inhibitory effect of this compound as a percentage of the control response (glutamate alone).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on ion channel currents mediated by native glutamate receptors in neurons.

Objective: To characterize the antagonistic effect of this compound on kainate-induced currents in primary neurons.

Preparation: Acutely dissociated or cultured neurons (e.g., rat dorsal root ganglion neurons).

Materials:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

Kainate (agonist)

-

This compound (antagonist)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Cell Preparation: Prepare isolated neurons and place them in a recording chamber on the stage of an inverted microscope.

-

Recording Pipette: Fill a borosilicate glass pipette with the internal solution and mount it on the micromanipulator.

-

Giga-seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

-

Drug Application:

-

Perfuse the external solution over the cell.

-

Apply a fixed concentration of kainate (e.g., 30 µM) to elicit an inward current.

-

After a stable baseline response to kainate is established, co-apply kainate with increasing concentrations of this compound.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the kainate-induced currents in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a logistic equation.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the signaling pathway of kainate receptors and the workflows of the key experimental protocols.

Caption: Kainate receptor signaling pathway.

Caption: Calcium influx assay workflow.

Caption: Whole-cell patch-clamp workflow.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and selective antagonist of kainate receptors, with a pronounced preference for the GluK5 subunit. Its lack of significant activity at AMPA, NMDA, and metabotropic glutamate receptors underscores its value as a specific pharmacological tool for elucidating the physiological and pathological roles of GluK5-containing kainate receptors. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and drug development efforts in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY-466195 Electrophysiology in Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in the transmission of sensory information, including pain, from the periphery to the central nervous system. Ionotropic glutamate receptors, particularly the kainate receptor subtype, are expressed in DRG neurons and are implicated in nociceptive signaling. LY-466195 is a potent and selective competitive antagonist of the GLUK5 (formerly known as GluR5) kainate receptor subunit. Understanding the electrophysiological effects of this compound on DRG neurons is crucial for elucidating the role of GLUK5-containing kainate receptors in sensory transmission and for the development of novel analgesic therapeutics.

These application notes provide detailed protocols for the isolation and culture of rat DRG neurons and for performing whole-cell patch-clamp electrophysiology to characterize the effects of this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of this compound and the expected electrophysiological parameters of DRG neurons.

| Compound | Mechanism of Action | Target | IC50 (Kainate-induced currents in rat DRG neurons) |

| This compound | Competitive Antagonist | GLUK5-containing kainate receptors | 0.045 µM[1] |

| DRG Neuron Electrophysiological Parameters (Typical Values) | Parameter | Value Range | Notes |

| Passive Properties | Resting Membrane Potential | -50 to -65 mV | |

| Input Resistance | 200 MΩ to >1 GΩ | ||

| Membrane Capacitance | 20 to 100 pF | Dependent on neuron size | |

| Action Potential Properties | Threshold | -30 to -45 mV | |

| Amplitude | 70 to 110 mV | ||

| Duration | 1 to 5 ms | Measured at half-amplitude | |

| Kainate-Induced Currents | Agonist Concentration | 10 to 100 µM Kainate | To elicit measurable inward currents |

| Holding Potential | -60 to -70 mV | For voltage-clamp recordings |

Experimental Protocols

I. Isolation and Culture of Rat Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating and culturing primary DRG neurons.

Materials:

-

Sprague-Dawley rats (postnatal day 10-14)

-

Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type IA

-

Trypsin-EDTA (0.25%)

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Nerve Growth Factor (NGF)

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

35 mm culture dishes

-

15 mL conical tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation:

-

Coat culture dishes with 100 µg/mL Poly-D-lysine overnight at room temperature.

-

Wash dishes three times with sterile water and allow to dry.

-

Coat dishes with 5 µg/mL laminin for at least 2 hours at 37°C before use.

-

Prepare enzyme solution: 1.5 mg/mL Collagenase Type IA in DMEM/F12.

-

Prepare culture medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

-

-

Dissection:

-

Euthanize the rat according to approved institutional protocols.

-

Sterilize the dorsal thorax with 70% ethanol.

-

Make a midline incision and expose the spinal column.

-

Excise the spinal column and place it in ice-cold HBSS.

-

Under a dissecting microscope, carefully remove the DRGs from the intervertebral foramina and place them in a fresh dish of ice-cold HBSS.

-

-

Digestion and Dissociation:

-

Transfer the DRGs to the collagenase solution and incubate for 30-45 minutes at 37°C.

-

Gently wash the DRGs with DMEM/F12.

-

Incubate the ganglia in 0.25% Trypsin-EDTA for 5-7 minutes at 37°C.

-

Neutralize the trypsin by adding an equal volume of DMEM/F12 containing 10% FBS.

-

Gently triturate the ganglia with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Plating and Culture:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in the prepared culture medium.

-

Plate the dissociated neurons onto the laminin-coated dishes.

-

Incubate the cultured neurons at 37°C in a 5% CO2 incubator.

-

Neurons are typically ready for electrophysiological recordings 1-3 days after plating.

-

II. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes both voltage-clamp and current-clamp recordings to assess the effect of this compound on kainate-induced responses in cultured DRG neurons.

Materials and Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

-

Kainate Stock Solution: 10 mM in sterile water.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

A. Voltage-Clamp Recordings:

-

Preparation:

-